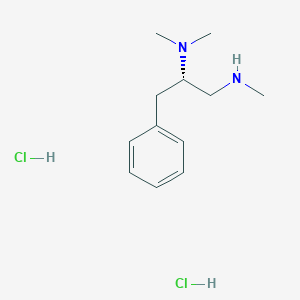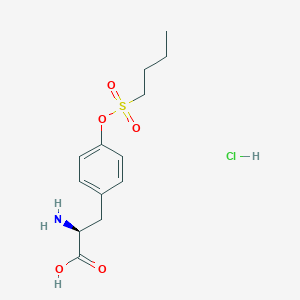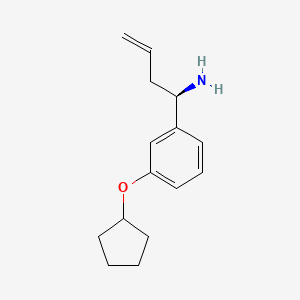![molecular formula C13H11BrN4O B13045285 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and methoxyphenyl groups in the structure enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution might result in a derivative with a different substituent in place of the original bromine or methoxyphenyl group .
Applications De Recherche Scientifique
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-A]pyridine: Known for its antimicrobial and anticancer properties.
Pyrrolopyrazine: Used in the synthesis of various pharmaceuticals and materials.
Imidazo[1,2-A]pyrimidine: Studied for its potential as an anti-inflammatory and antiviral agent.
Uniqueness
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine stands out due to its unique combination of bromine and methoxyphenyl groups, which enhance its reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C13H11BrN4O |
|---|---|
Poids moléculaire |
319.16 g/mol |
Nom IUPAC |
6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H11BrN4O/c1-19-9-4-2-8(3-5-9)10-6-18-7-11(14)17-12(15)13(18)16-10/h2-7H,1H3,(H2,15,17) |
Clé InChI |
KBCYEJOQWDVHGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN3C=C(N=C(C3=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)







